molecular formula C10H16O B1252992 (+)-alpha-Thujone

(+)-alpha-Thujone

Cat. No.: B1252992
M. Wt: 152.23 g/mol
InChI Key: USMNOWBWPHYOEA-OYNCUSHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-alpha-thujone is the (1R,4S,5S)-stereoisomer of alpha-thujone. It is an enantiomer of a (-)-alpha-thujone.

Scientific Research Applications

Insecticidal and Antifungal Activities The compound has shown insecticidal activity, with studies revealing its impact on the behavior of the peach potato aphid. Modifications of thujone, like β-thujone derivatives, have demonstrated enhanced deterrent effects on aphid settling and probing behavior (Wróblewska-Kurdyk et al., 2019). Additionally, alpha-thujone has been investigated for its antifungal activity against Fusarium graminearum, showing potential as an herbal antifungal compound (Teker et al., 2021).

Apoptotic Cell Death and Cancer Research Research in fission yeast has indicated that alpha-thujone can induce ROS accumulation-dependent cytotoxicity and apoptosis. It specifically implicates the pro-apoptotic factor pca1 in alpha-thujone-induced cell death, suggesting a potential avenue for cancer research (Ağuş et al., 2020). Additionally, studies have explored the anti-cancer potential of alpha,β-thujone in human placental choriocarcinoma and ovarian cancer cells, showing its ability to induce cell death through caspase-dependent pathways and metabolic alterations (Lee et al., 2020).

Immunomodulatory Effects Thujone has been found to augment humoral and cell-mediated immune responses, suggesting its potential use in enhancing immune system activity. It has shown effects such as enhancing white blood cell count, bone marrow cellularity, and increasing the production of cytokines like IL-2 and IFN-γ (Siveen & Kuttan, 2011).

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,4S,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one

InChI

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10+/m0/s1

InChI Key

USMNOWBWPHYOEA-OYNCUSHFSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@]2(CC1=O)C(C)C

Canonical SMILES

CC1C2CC2(CC1=O)C(C)C

Synonyms

(+)-thujone
(-)-thujone
3-isothujone
3-thujanone
alpha, beta-thujone
alpha-thujone
beta-thujone
beta-thujone, (1alpha,4alpha,5alpha)-isomer
beta-thujone, (1S-(1alpha,4alpha,5alpha))-isomer
beta-thujone, 1S-(1alpha,4beta,5alpha)-isomer
cis-thujone
thujone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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